S1P1 Agonist III
Overview
Description
S1P1 Agonist III is a potent and orally active agonist of the sphingosine-1-phosphate receptor 1 (S1P1). This compound plays a crucial role in modulating the immune system by influencing the migration and function of lymphocytes. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as multiple sclerosis .
Mechanism of Action
Target of Action
The primary target of S1P1 Agonist III is the Sphingosine-1-phosphate receptor 1 (S1P1) . This receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in the immune system . It is involved in several cellular and physiological events, including lymphocyte/hematopoietic cell trafficking .
Mode of Action
This compound, as an agonist, binds to the S1P1 receptors. This binding leads to the internalization of the receptor . The agonist binding of S1PR1 results in phosphorylation of its serine-rich C terminus and subsequent internalization via β-arrestin-mediated clathrin-coated vesicles . This prevents certain lymphoid immune cells from being excreted into the blood and reaching the central nervous system (CNS), leading to lymphopenia .
Biochemical Pathways
The S1P1 receptor is involved in the Sphingosine-1-phosphate (S1P) signaling pathway . The activation of S1P1 by S1P promotes lymphocyte egress from lymphoid organs, a process critical for immune surveillance and T cell effector activity . The S1P-S1PR pathway is involved in the pathogenesis of immune-mediated diseases . The S1P1 modulators lead to receptor internalization, subsequent ubiquitination, and proteasome degradation, which renders lymphocytes incapable of following the S1P gradient and prevents their access to inflammation sites .
Pharmacokinetics
For instance, Ponesimod, another S1P1 receptor modulator, is known to have fast and almost complete oral absorption with an absolute oral bioavailability of 84%, reaching peak plasma and blood concentrations within 2–4 hours . It is highly metabolized, and the parent compound along with its two major (non-clinically active) metabolites are mainly excreted in the feces (recovery: 57.3–79.6%) and to a lesser extent in the urine (recovery: 10.3–18.4%) .
Result of Action
The action of this compound leads to significant anti-inflammatory effects . By limiting the lymphocyte circulation, these agents exert significant anti-inflammatory effects; through direct CNS effects they may provide additional therapeutic benefits . The binding of S1P1 agonists internalizes the receptor, leading to inhibition of the egress of lymphocytes from lymph nodes, reducing the number of lymphocytes in peripheral blood and preventing their circulation to sites of inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsgraft disease, and organ transplant . The effectiveness of these modulators can vary based on the specific disease condition and the individual patient’s immune response .
Biochemical Analysis
Biochemical Properties
S1P1 Agonist III interacts with several biomolecules, primarily the sphingosine-1-phosphate receptor 1 (S1P1). It acts as a potent and reversible agonist of this receptor, exhibiting an EC50 of 35 nM with 96% efficacy . The nature of these interactions is primarily through binding to the receptor, triggering a cascade of intracellular events .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in lymphocyte/hematopoietic cell trafficking , and it’s involved in inflammation, immunity, angiogenesis, vascular permeability .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the S1P1 receptor, leading to a series of intracellular events. This includes the activation of various signaling pathways, changes in gene expression, and potential enzyme inhibition or activation . The binding of this compound to the receptor leads to receptor internalization, subsequent ubiquitination, and proteasome degradation .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to exert stable effects on cellular function in laboratory settings. It has been observed to improve cardiac and renal functions in a rat model of metabolic syndrome LVH and diastolic function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to improve endothelial function and reduce cardiac hypertrophy in obese ZSF1 rats when administered at specific dosages . The threshold effects and potential toxic or adverse effects at high doses need further exploration.
Metabolic Pathways
This compound is involved in the sphingosine-1-phosphate (S1P) metabolic pathway . It interacts with enzymes such as sphingosine kinases and potentially influences metabolic flux or metabolite levels. The exact metabolic pathways and the role of this compound in these pathways warrant further study.
Transport and Distribution
This compound is likely transported and distributed within cells and tissues via specific transporters or binding proteins
Subcellular Localization
It is plausible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S1P1 Agonist III involves several key steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of strong bases and organic solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: S1P1 Agonist III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially enhancing its stability and efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions include various analogs of this compound, each with unique properties and potential therapeutic applications .
Scientific Research Applications
S1P1 Agonist III has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure and function of S1P1 receptors.
Biology: The compound helps in understanding the role of S1P1 in immune cell trafficking and signaling.
Medicine: this compound is being investigated for its potential to treat autoimmune diseases, including multiple sclerosis and inflammatory bowel disease.
Industry: The compound is used in the development of new therapeutic agents targeting S1P1 receptors
Comparison with Similar Compounds
Fingolimod: A non-selective S1P receptor modulator used in the treatment of multiple sclerosis.
Siponimod: A selective S1P1 and S1P5 receptor modulator with applications in multiple sclerosis.
Ozanimod: Another selective S1P1 and S1P5 receptor modulator used for treating multiple sclerosis.
Uniqueness: S1P1 Agonist III is unique due to its high selectivity for the S1P1 receptor and its potent oral activity. Unlike some other modulators, it does not affect other S1P receptors, which reduces the risk of off-target effects and enhances its therapeutic potential .
Properties
IUPAC Name |
4-methoxy-N-[[4-phenyl-3-(trifluoromethyl)phenyl]carbamoyl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3/c1-30-18-9-10-25-12-16(18)19(28)27-20(29)26-14-7-8-15(13-5-3-2-4-6-13)17(11-14)21(22,23)24/h2-12H,1H3,(H2,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDQTQOMWDNTNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)C3=CC=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.